molecular formula C9H8F3N3 B2474324 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine CAS No. 1250199-46-2

1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine

Cat. No.: B2474324
CAS No.: 1250199-46-2
M. Wt: 215.179
InChI Key: JCWIOJCSBKIHPJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoroethyl group attached to the benzodiazole ring enhances the compound’s chemical stability and biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazole
  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzothiazole
  • 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzoxazole

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research fields .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)4-15-5-14-7-3-6(13)1-2-8(7)15/h1-3,5H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIOJCSBKIHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250199-46-2
Record name 1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-5-amine
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